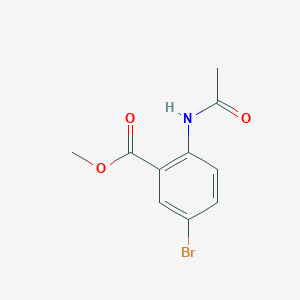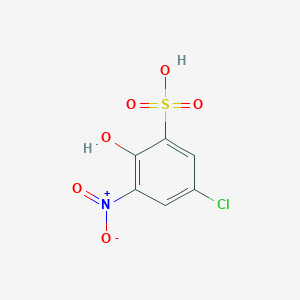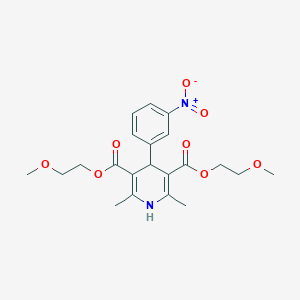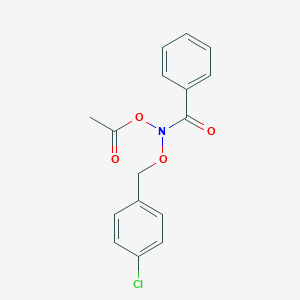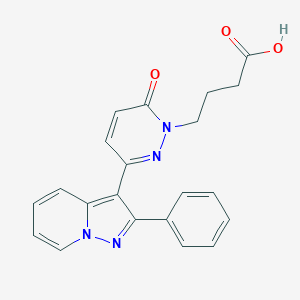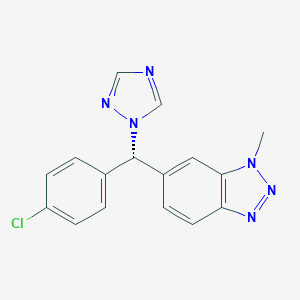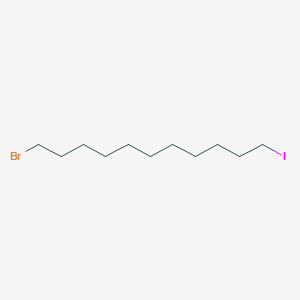
1-Bromo-11-iodoundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-11-iodoundecane is a chemical compound that is commonly used in scientific research applications. It is a halogenated alkane that is often used as a reagent in organic synthesis reactions. This compound has a variety of uses in the laboratory, including as a starting material for the synthesis of other compounds, as a blocking agent for certain reactions, and as a tool for studying the mechanisms of certain biological processes.
Mechanism of Action
The mechanism of action of 1-Bromo-11-iodoundecane is related to its ability to interact with certain biological processes. It can be used to block certain enzymes or receptors, which can provide insights into the mechanisms of various biological processes. For example, it has been used to study the role of certain enzymes in the biosynthesis of lipids and other biomolecules.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acyl-CoA synthetase and fatty acid synthase. It has also been shown to affect the expression of certain genes, such as those involved in lipid biosynthesis. In addition, it has been shown to have cytotoxic effects on certain cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Bromo-11-iodoundecane in lab experiments is its versatility. It can be used as a starting material for the synthesis of a variety of other compounds, and it can be used to selectively block certain functional groups on a molecule. However, one limitation of using this compound is its toxicity. It can be harmful if ingested or inhaled, and it should be handled with care in the laboratory.
Future Directions
There are several future directions for the use of 1-Bromo-11-iodoundecane in scientific research. One area of interest is in the development of new surfactants and polymers for use in various applications. Another area of interest is in the study of the mechanisms of lipid biosynthesis and other biological processes. Additionally, there is potential for the use of this compound in the development of new cancer treatments, as it has shown cytotoxic effects on certain cancer cell lines.
Conclusion:
This compound is a versatile compound that has a variety of applications in scientific research. It can be used as a starting material for the synthesis of other compounds, as a blocking agent for certain reactions, and as a tool for studying the mechanisms of certain biological processes. While it has some limitations, its versatility and potential for use in various applications make it an important tool for researchers in a variety of fields.
Synthesis Methods
The synthesis of 1-Bromo-11-iodoundecane involves the reaction of 1-bromoundecane with iodine in the presence of a base such as potassium hydroxide. The reaction proceeds through a substitution mechanism, where the iodine replaces the bromine on the alkane chain. The resulting product is a yellowish-brown liquid that is insoluble in water but soluble in organic solvents such as ether and chloroform.
Scientific Research Applications
1-Bromo-11-iodoundecane has a variety of applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds, such as surfactants and polymers. It is also used as a blocking agent for certain reactions, where it can be used to selectively block certain functional groups on a molecule. This allows for the synthesis of more complex molecules with specific functional groups in desired locations.
properties
CAS RN |
139123-69-6 |
|---|---|
Molecular Formula |
C11H22BrI |
Molecular Weight |
361.1 g/mol |
IUPAC Name |
1-bromo-11-iodoundecane |
InChI |
InChI=1S/C11H22BrI/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2 |
InChI Key |
YIAXRTMSPXAUAF-UHFFFAOYSA-N |
SMILES |
C(CCCCCBr)CCCCCI |
Canonical SMILES |
C(CCCCCBr)CCCCCI |
synonyms |
1-Bromo-11-iodoundecane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



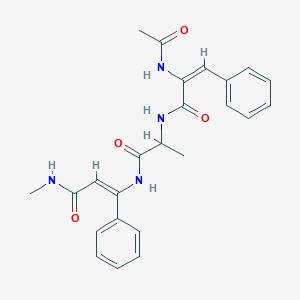
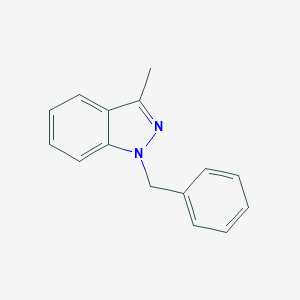
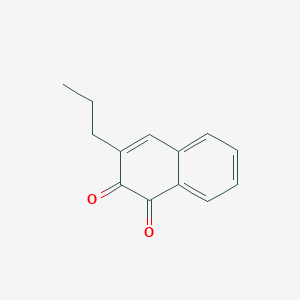
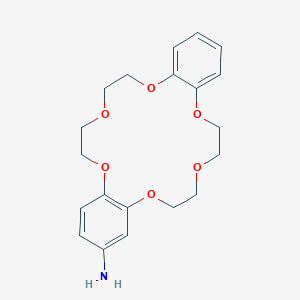
![N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B144751.png)

